molecular formula C14H12FN3O2 B11987098 2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11987098
M. Wt: 273.26 g/mol
InChI Key: WTSCHVJPOVYOAZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound with a complex structure It features a fluorophenyl group, a morpholine ring, an oxazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the oxazole ring, followed by the introduction of the fluorophenyl and morpholine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-10(2-4-11)13-17-12(9-16)14(20-13)18-5-7-19-8-6-18/h1-4H,5-8H2

InChI Key

WTSCHVJPOVYOAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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